molecular formula C13H10INO B1392019 2-(2-Iodobenzoyl)-3-methylpyridine CAS No. 1187165-45-2

2-(2-Iodobenzoyl)-3-methylpyridine

Cat. No.: B1392019
CAS No.: 1187165-45-2
M. Wt: 323.13 g/mol
InChI Key: LUECUPAUPUABEK-UHFFFAOYSA-N
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Description

2-(2-Iodobenzoyl)-3-methylpyridine is a useful research compound. Its molecular formula is C13H10INO and its molecular weight is 323.13 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-iodophenyl)-(3-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H10INO/c1-9-5-4-8-15-12(9)13(16)10-6-2-3-7-11(10)14/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUECUPAUPUABEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=O)C2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801254682
Record name (2-Iodophenyl)(3-methyl-2-pyridinyl)methanone
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Molecular Weight

323.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187165-45-2
Record name (2-Iodophenyl)(3-methyl-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187165-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Iodophenyl)(3-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801254682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Significance of Pyridine and Benzoyl Moieties in Advanced Chemical Synthesis

The foundational importance of 2-(2-Iodobenzoyl)-3-methylpyridine in synthetic chemistry can be understood by first examining its two core components: the pyridine (B92270) ring and the benzoyl group.

The pyridine moiety is a six-membered heterocyclic aromatic compound structurally related to benzene (B151609), but with one carbon atom replaced by a nitrogen atom. wikipedia.org This substitution has profound effects on the molecule's properties. The nitrogen atom imparts a dipole moment and basicity to the ring, making it a weak base with a pKa of about 5.2. biosynce.com This basicity is frequently exploited in organic reactions, where pyridine can act as a catalyst or an acid scavenger. biosynce.com The pyridine ring is a common feature in a vast array of pharmaceuticals, agrochemicals, and functional materials. numberanalytics.com Its presence is crucial in many biologically active compounds, including certain antibiotics and anticancer agents. numberanalytics.comnumberanalytics.com The nitrogen atom and the aromatic system of the pyridine ring allow for a variety of chemical modifications, making it a versatile scaffold in drug discovery and materials science.

The benzoyl group , C₆H₅CO-, is derived from benzoic acid and consists of a benzene ring attached to a carbonyl group. ontosight.ai This functional group is noted for its chemical stability. In organic synthesis, it is often used as a protecting group for alcohols and amines, as it can be readily introduced and later removed under specific conditions. ontosight.aiwikipedia.org Beyond its role as a protecting group, the benzoyl moiety is found in numerous natural products and is a key component in many synthetic ketones, such as benzophenone. ontosight.aiwikipedia.org The carbonyl group in the benzoyl moiety influences the electronic properties of the attached benzene ring and provides a reactive site for various chemical transformations.

The combination of these two moieties in one molecule, as seen in this compound, creates a bifunctional platform for a wide range of synthetic applications.

Overview of Halogenated Aromatic Ketones in Synthetic Methodologies

Halogenated aromatic ketones, a class of compounds to which 2-(2-Iodobenzoyl)-3-methylpyridine belongs, are highly valuable intermediates in organic synthesis. The presence of a halogen atom on the aromatic ring, particularly a heavier halogen like iodine, provides a reactive handle for a variety of cross-coupling reactions.

Aromatic ketones themselves have been somewhat underutilized in cross-coupling reactions due to the strength of their carbon-carbon bonds. sciencedaily.com However, recent advancements have introduced novel methods to transform aromatic ketones into more reactive species like aromatic esters, significantly broadening their synthetic utility. sciencedaily.comazom.com These transformations allow for the synthesis of a wide array of valuable aromatic compounds. sciencedaily.com

The halogenation of aromatic ketones, specifically at the alpha-position to the carbonyl group, is a common synthetic strategy. libretexts.org This can be achieved using various halogenating agents under acidic or basic conditions. libretexts.orgmdpi.com Acid-catalyzed α-halogenation is particularly useful as it typically results in monohalogenation and can be used to prepare α,β-unsaturated ketones through subsequent elimination reactions. jove.com

The iodine atom in a molecule like this compound is particularly significant. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making aryl iodides highly reactive in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. This high reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, a cornerstone of modern synthetic chemistry.

Positioning of 2 2 Iodobenzoyl 3 Methylpyridine in Modern Chemical Research Contexts

Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. wikipedia.orglibretexts.org This process involves breaking key chemical bonds, known as disconnections, which correspond to the reverse of reliable chemical reactions. lkouniv.ac.in

For this compound, the most logical primary disconnection is the carbonyl C-C bond between the pyridine ring and the benzoyl group. This disconnection reveals two key synthons: a 3-methyl-2-pyridyl anion equivalent and a 2-iodobenzoyl cation equivalent.

Synthon A (Nucleophilic): 3-methyl-2-pyridyl anion

Synthon B (Electrophilic): 2-iodobenzoyl cation

The corresponding synthetic equivalents for these synthons would be a 2-organometallic derivative of 3-methylpyridine (B133936) (e.g., a Grignard or organolithium reagent) and a 2-iodobenzoyl derivative such as an acid chloride or ester, respectively.

An alternative disconnection strategy involves a Friedel-Crafts-type acylation. This approach would disconnect the same C-C bond but would propose 3-methylpyridine as the nucleophile and a 2-iodobenzoyl derivative as the electrophile. However, Friedel-Crafts acylations on pyridine rings are often challenging due to the deactivation of the ring by the nitrogen atom.

Further retrosynthetic analysis on the synthons leads to simpler starting materials. The 3-methylpyridine can be derived through various pyridine synthesis methods or used as a commercially available starting material. The 2-iodobenzoyl moiety can be traced back to 2-iodobenzoic acid, which in turn can be synthesized from anthranilic acid via a Sandmeyer reaction.

Pyridine Ring Construction and Functionalization Approaches

Hantzsch Pyridine Synthesis: This classical method involves the condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt. While versatile, it typically produces dihydropyridines that require a subsequent oxidation step. Adapting this method for unsymmetrical pyridines like 3-methylpyridine can be complex.

Kröhnke Pyridine Synthesis: This method utilizes the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate (B1210297). It offers a high degree of flexibility for introducing various substituents onto the pyridine ring.

Guareschi-Thorpe Condensation: This reaction between a cyanoacetamide and a 1,3-diketone can produce 2-pyridone derivatives, which can then be further modified to obtain the desired pyridine structure.

The formation of the C-C bond between the pyridine ring and the carbonyl group is a pivotal step. Several methods are available to achieve this transformation:

Palladium-Catalyzed Cross-Coupling Reactions: Stille or Suzuki cross-coupling reactions are powerful tools for this purpose. A 2-halopyridine (e.g., 2-bromo-3-methylpyridine) can be coupled with an organostannane or organoboron derivative of the 2-iodobenzoyl moiety.

Reaction of Organometallic Reagents with Acylating Agents: A 2-lithiated or 2-magnesiated 3-methylpyridine can be generated by direct metalation or halogen-metal exchange. This nucleophilic species can then react with an electrophilic acylating agent like 2-iodobenzoyl chloride or a Weinreb amide of 2-iodobenzoic acid. The use of Weinreb amides is often preferred as they tend to prevent the over-addition of the organometallic reagent.

Friedel-Crafts Acylation: While challenging on pyridines, this reaction can sometimes be achieved under harsh conditions or with highly reactive acylating agents. The Lewis acid catalyst required can complex with the pyridine nitrogen, deactivating the ring towards electrophilic substitution.

Direct C-H bond activation has emerged as a powerful and atom-economical strategy in organic synthesis. For 3-methylpyridine, C-H activation can be directed to the C2 or C6 positions. Palladium-catalyzed C-H acylation has been explored for the synthesis of 2-acylpyridines. This approach would involve the direct coupling of 3-methylpyridine with a suitable 2-iodobenzoyl derivative, offering a more direct route to the target molecule and avoiding the pre-functionalization of the pyridine ring.

Introduction and Manipulation of the Iodobenzoyl Moiety

The synthesis of the 2-iodobenzoyl portion of the molecule requires specific methods for the regioselective introduction of iodine onto the benzene (B151609) ring.

Direct iodination of benzoyl chloride or benzoic acid can lead to a mixture of ortho, meta, and para isomers. Therefore, directed methods are generally required for selective ortho-iodination.

Directed Ortho-Metalation (DoM): This is a highly effective strategy. A directing group on the benzene ring, such as an amide or a methoxy (B1213986) group, can direct a strong base (e.g., an organolithium reagent) to deprotonate the adjacent ortho position. The resulting aryllithium species can then be quenched with an iodine source like molecular iodine (I₂) or 1,2-diiodoethane. For the synthesis of 2-iodobenzoic acid, N,N-diethylbenzamide can be used as a starting material, where the amide group directs the ortho-lithiation.

Sandmeyer Reaction: This classic reaction provides a reliable route to 2-iodobenzoic acid from 2-aminobenzoic acid (anthranilic acid). The amino group is first diazotized with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), followed by treatment with a solution of potassium iodide.

Table 1: Comparison of Synthetic Strategies for the Key C-C Bond Formation

StrategyKey ReactantsAdvantagesDisadvantages
Palladium-Catalyzed Cross-Coupling 2-Bromo-3-methylpyridine, 2-Iodobenzoylboronic acid/ester (Suzuki)High functional group tolerance, generally good yields.Requires synthesis of organometallic/boron reagents.
Organometallic Addition 2-Lithio-3-methylpyridine, 2-Iodobenzoyl chloride or Weinreb amideDirect formation of the ketone.Requires strongly basic/anhydrous conditions, potential for side reactions.
Friedel-Crafts Acylation 3-Methylpyridine, 2-Iodobenzoyl chloridePotentially fewer steps.Low reactivity of the pyridine ring, harsh conditions, potential for N-acylation.
C-H Activation/Acylation 3-Methylpyridine, 2-Iodobenzoyl derivativeAtom-economical, avoids pre-functionalization.May require specific directing groups or catalysts, regioselectivity can be a challenge.

Integration of Iodinated Benzoyl Units via Acylation Reactions

The introduction of an iodinated benzoyl group onto a pyridine ring is a key step in the synthesis of this compound. This is typically achieved through acylation reactions. However, the direct Friedel-Crafts acylation of pyridine is challenging. The pyridine nitrogen is a Lewis base that readily complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic attack. nih.govyoutube.com Furthermore, acylation tends to occur at the nitrogen atom first, forming an even more deactivated pyridinium (B92312) salt. youtube.com

To overcome these limitations, several alternative strategies have been developed for the acylation of pyridines and their derivatives:

Acylation of Metalated Pyridines: A common and effective approach involves the metalation of the pyridine ring using a strong base, followed by quenching with an acylating agent like 2-iodobenzoyl chloride. youtube.com For the synthesis of the target molecule, 3-methylpyridine would first be deprotonated at the 2-position using a strong base such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi), often at low temperatures (-75°C to 0°C), to form a lithiated intermediate. youtube.com This highly reactive organolithium species can then react with 2-iodobenzoyl chloride to yield this compound. Directed metalation, using a directing group on the pyridine ring, can also control the regioselectivity of the acylation. youtube.com

Radical Acylation: Another strategy involves the addition of acyl radicals to the pyridine ring. youtube.com These reactions typically require acidic conditions to activate the pyridine as a pyridinium salt, enhancing its reactivity towards the nucleophilic acyl radical. youtube.com The acyl radical can be generated from various precursors, such as aldehydes or carboxylic acid derivatives, through an oxidative process. youtube.com However, this method can sometimes lead to byproducts due to the fragmentation of the acyl radical. youtube.com

Palladium-Catalyzed Carbonylative Coupling: While this method involves a transition metal, it is a powerful tool for constructing aryl ketones. A palladium catalyst can facilitate the coupling of an organometallic pyridine species with an iodinated benzoyl derivative in the presence of carbon monoxide. A variation could involve coupling a metalated 3-methylpyridine with 2-iodobenzoyl chloride under palladium catalysis.

The table below summarizes various acylation approaches applicable to pyridine systems.

Method Description Typical Reagents Key Features Reference(s)
Metalation-Acylation Deprotonation of the pyridine ring with a strong base, followed by reaction with an acyl chloride.LDA, n-BuLi, 2-iodobenzoyl chlorideHigh reactivity; requires low temperatures; regioselectivity can be controlled. youtube.com
Radical Acylation Addition of a nucleophilic acyl radical to an activated (protonated) pyridine ring.Aldehydes, oxidants (e.g., peroxides)Bypasses the need for pre-metalation; can have issues with selectivity and side reactions. youtube.com
Lewis Acid Catalyzed Acylation A variation of the Friedel-Crafts reaction, often applied to more reactive pyridine analogues like imidazo[1,2-a]pyridines.AlCl₃, Acetic AnhydrideEffective for activated heterocyclic systems; generally fails for simple pyridines. nih.govnih.gov
Intramolecular Acylation Cyclization of a pyridine derivative bearing a carboxylic acid side chain to form a fused ketone.---A rare example of true electrophilic acylation on a pyridine ring. youtube.com

Cascade and Domino Reactions in Pyridine-Benzoyl Systems

Cascade and domino reactions offer an elegant and efficient approach to synthesizing complex molecules like substituted pyridine-benzoyl systems from simple starting materials in a single pot. These reactions minimize waste by reducing the number of synthetic steps and purification procedures. beilstein-journals.org They involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step.

Several cascade strategies have been developed for the synthesis of polysubstituted pyridines:

Ring Opening and Closing Cascade (ROCC): A notable example is the synthesis of 2-aryl-5-benzoylpyridine derivatives. researchgate.net This method proceeds through the ring opening and closing cascade mechanism of an isoxazole (B147169) precursor. researchgate.net The reaction, utilizing Fe/NH₄Cl as a reducing agent, demonstrates a regioselective pathway to form a 2,5-disubstituted pyridine core featuring a benzoyl group at the 5-position. researchgate.net

Multicomponent Domino Reactions: The synthesis of pyrazolopyridines containing a chromane (B1220400) motif has been achieved through a three-component domino reaction. beilstein-journals.org This process involves the reaction of (arylhydrazono)methyl-4H-chromen-4-one, primary amines, and malononitrile. The reaction proceeds through a series of steps including Michael addition, intramolecular cyclization, and aromatization, showcasing high atom economy and selectivity under mild conditions. beilstein-journals.orgorganic-chemistry.org

Cascade Nucleophilic Addition: Highly substituted pyridines can be constructed via the cascade nucleophilic addition of activated acetonitriles or ketones to 1,2,3-triazines. ccspublishing.org.cn This method provides a practical route to a diverse range of pyridine products, including medicinally relevant molecules, from readily available starting materials. ccspublishing.org.cn

The following table highlights different cascade and domino strategies for pyridine synthesis.

Strategy Description Starting Materials Key Outcome Reference(s)
ROCC Mechanism Ring Opening and Closing Cascade of an isoxazole to form a pyridine ring.Isoxazole derivativesRegioselective synthesis of 2-aryl-5-benzoylpyridines. researchgate.net
Three-Component Domino Reaction Base-catalyzed reaction of three components to build a fused heterocyclic system.(Arylhydrazono)methyl-4H-chromen-4-one, primary amines, malononitrileEfficient synthesis of pyrazolopyridines with high atom economy. beilstein-journals.org
Cascade Nucleophilic Addition Reaction of 1,2,3-triazines with active methylene (B1212753) compounds.1,2,3-triazines, activated acetonitriles or ketonesAccess to highly substituted and biologically important pyridines. ccspublishing.org.cn
Pyridine-Boryl Radical Cascade A cascade reaction mediated by a pyridine-boryl radical.Pyridine, B₂pin₂, alkynesFormation of indolizine (B1195054) scaffolds through cyclization of zwitterionic intermediates. rsc.org

Advanced Synthetic Techniques and Sustainable Methodologies

Modern organic synthesis is increasingly focused on developing sustainable and efficient methodologies. For the synthesis of this compound and related derivatives, advanced techniques like continuous flow synthesis and transition-metal-free pathways offer significant advantages over traditional methods.

Continuous flow synthesis, performed in microreactors or flow reactors, has emerged as a safer, greener, and more efficient alternative to conventional batch processing. organic-chemistry.orgthieme-connect.com This technology allows for precise control over reaction parameters, leading to higher yields, shorter reaction times, and easier scalability. organic-chemistry.org

Key applications in pyridine synthesis include:

Bohlmann–Rahtz Pyridine Synthesis: This reaction can be performed in a continuous flow microwave reactor. The use of a Brønsted acid catalyst allows the Michael addition and subsequent cyclodehydration to occur in a single step, producing trisubstituted pyridines as single regioisomers in good yields without the need to isolate intermediates. beilstein-journals.orgnih.gov This method represents a significant improvement in efficiency compared to large-scale batch reactions. beilstein-journals.org

Catalytic N-Oxidation: A continuous flow microreactor using a titanium silicalite (TS-1) catalyst and hydrogen peroxide has been successfully employed for the N-oxidation of various pyridine derivatives. organic-chemistry.orgthieme-connect.comresearchgate.net This system achieved yields up to 99% with significantly reduced reaction times (e.g., 3 minutes in flow vs. 12 hours in batch). thieme-connect.com The process is noted for its safety, environmental benefits, and high stability, with the catalyst remaining active for over 800 hours of continuous operation. organic-chemistry.orgthieme-connect.com

The table below compares batch and continuous flow synthesis for pyridine derivatives.

Parameter Batch Synthesis Continuous Flow Synthesis Reference(s)
Reaction Time Typically hours (e.g., 12 h for N-oxidation)Typically minutes (e.g., 3 min for N-oxidation) thieme-connect.com
Yield Good to very good (e.g., 94%)Often higher (e.g., up to 99%) thieme-connect.com
Safety Handling of large quantities of reagents can be hazardous.Smaller reaction volumes enhance safety and heat transfer. organic-chemistry.org
Scalability Scaling up can be complex and non-linear.Straightforward scalability by running the system for longer. organic-chemistry.orgresearchgate.net
Process Control Less precise control over temperature and mixing.Precise control over reaction parameters. organic-chemistry.org

Avoiding the use of expensive, toxic, and often difficult-to-remove transition metals is a primary goal of green chemistry. rsc.orgnih.gov Several transition-metal-free methods have been developed for the functionalization and synthesis of pyridines.

Direct Dehydrogenative Alkylation: A mild and efficient method for the direct dehydrogenative alkylation of unprotonated pyridine derivatives has been developed. rsc.orgrsc.org This protocol avoids the use of both transition metals and stoichiometric amounts of acid, making it a greener and more practical approach for creating C-C bonds on the pyridine ring. rsc.org

Base-Promoted Ring Expansion: Substituted pyridines can be synthesized under metal-free conditions through the ring expansion of 2-allyl-2H-azirines. acs.org The reaction is promoted by the organic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and proceeds via a 1-azatriene intermediate that undergoes in-situ electrocyclization to form the pyridine ring in good to excellent yields. acs.org

Base-Catalyzed Cyclization: The synthesis of 2-substituted benzo[b]furans, structurally related to benzoyl systems, has been achieved through a transition-metal-free intramolecular cyclization of 2-ynylphenols. rsc.org This method uses a readily available base like cesium carbonate (Cs₂CO₃) and demonstrates high efficiency, broad substrate scope, and scalability. rsc.org Similar base-mediated strategies can be envisioned for pyridine-benzoyl systems. organic-chemistry.org

The following table summarizes selected transition-metal-free synthetic methods.

Method Description Key Reagents/Conditions Advantages Reference(s)
Dehydrogenative Alkylation Direct C-H alkylation of pyridine derivatives without a metal catalyst.Neutral conditions, avoids strong acids."Greener" protocol, practical, high atom economy. rsc.orgrsc.org
Ring Expansion of Azirines Base-promoted ring expansion to form the pyridine core.2-allyl-2H-azirines, DBU (organic base)Broad substrate scope, good tolerance of functional groups. acs.org
Base-Catalyzed Intramolecular Cyclization Cyclization of functionalized precursors to form heterocyclic rings.Cs₂CO₃, mild conditionsCost-effective, excellent yields, often no need for column chromatography. nih.govrsc.org

Reactivity of the Pyridine Nitrogen Atom

The nitrogen atom in the pyridine ring of this compound is a key center of reactivity. Its lone pair of electrons, residing in an sp² hybrid orbital in the plane of the ring, is not involved in the aromatic sextet. This makes the nitrogen atom available for reactions with electrophiles, behaving as a tertiary amine. iust.ac.irimperial.ac.uk

Nucleophilic Reactivity and Salt Formation

The nitrogen atom of the pyridine ring exhibits nucleophilic character and readily reacts with electrophiles. iust.ac.ir For instance, it can be protonated by acids to form pyridinium salts. This basicity, however, is weaker than that of aliphatic amines because the lone pair in an sp² orbital is held more tightly to the nucleus than the sp³-hybridized lone pair of aliphatic amines. uoanbar.edu.iq

The nucleophilicity of the pyridine nitrogen allows for the formation of various salts. Reaction with alkyl halides can lead to the formation of N-alkylpyridinium salts. iust.ac.ir Similarly, treatment with peracids can oxidize the nitrogen to form a pyridine-N-oxide. iust.ac.ir

Table 1: Examples of Reactions at the Pyridine Nitrogen

ReactantProduct Type
Acid (e.g., HCl)Pyridinium salt
Alkyl Halide (e.g., CH₃I)N-alkylpyridinium salt
Peracid (e.g., m-CPBA)Pyridine-N-oxide

This table illustrates the general reactivity of the pyridine nitrogen, which is applicable to this compound.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. uoanbar.edu.iqquimicaorganica.org The electron-withdrawing nature of the nitrogen atom reduces the electron density of the carbon atoms in the ring. uoanbar.edu.iqpearson.com Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, further deactivating the ring. uoanbar.edu.iq

When electrophilic substitution does occur, it preferentially takes place at the 3-position (or 5-position). quimicaorganica.orgquora.comquora.com This is because the intermediates formed by attack at the 2-, 4-, or 6-positions have a resonance structure that places a positive charge on the electronegative nitrogen atom, which is highly unfavorable. quimicaorganica.orgquora.com In contrast, attack at the 3- or 5-position avoids this destabilizing arrangement. quora.com

For this compound, the existing substituents will also influence the regioselectivity of any potential EAS reactions. The 3-methyl group is an activating group, while the 2-iodobenzoyl group is deactivating. The interplay of these electronic effects, along with the inherent reactivity pattern of the pyridine ring, will determine the outcome of such reactions. It is important to note that harsh reaction conditions are typically necessary for electrophilic substitution on pyridine rings. quora.comscribd.com

Reactivity of the 3-Methyl Group

The methyl group at the 3-position of the pyridine ring, while seemingly simple, possesses its own distinct reactivity, particularly concerning the C-H bonds of the methyl group itself.

Benzylic C-H Bond Activation and Functionalization

The C-H bonds of the methyl group attached to the pyridine ring are analogous to benzylic C-H bonds and can be activated for various functionalization reactions. For instance, the methyl group can be oxidized under strong oxidizing conditions to form the corresponding carboxylic acid.

Conjugate Addition Reactions Involving Lithiated Methylpyridines

A significant area of reactivity for methylpyridines involves their deprotonation to form lithiated species, which can then act as nucleophiles. The deprotonation of a methylpyridine, such as 3-methylpyridine (also known as 3-picoline), is typically achieved using a strong base like n-butyllithium (n-BuLi). nih.govamazonaws.com The resulting lithiated species is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.

One important application is the conjugate addition of these lithiated methylpyridines to α,β-unsaturated carbonyl compounds (enones). nih.govacs.orgnih.govsigmaaldrich.com This reaction, often carried out in the presence of a copper salt like copper(I) bromide dimethyl sulfide (B99878) complex (CuBr·SMe₂), allows for the formation of a new carbon-carbon bond at the β-position of the enone. nih.gov This methodology has been successfully applied in the synthesis of various alkaloids. nih.govnih.gov

Table 2: General Scheme for Conjugate Addition of Lithiated Methylpyridines

StepDescription
1Deprotonation of the methylpyridine with a strong base (e.g., n-BuLi) to form the lithiated species.
2Formation of a copper-containing intermediate by reacting the lithiated species with a copper salt.
3Conjugate addition of the organocopper reagent to an enone to form the 1,4-addition product.

This table outlines the general steps for the conjugate addition of lithiated methylpyridines, a reaction type applicable to the 3-methyl group of the title compound.

Reactivity of the 2-Iodobenzoyl Moiety

The 2-iodobenzoyl portion of the molecule contains two primary sites of reactivity: the carbonyl group and the carbon-iodine bond. The electron-withdrawing nature of the iodine atom can activate the carbonyl group, enhancing its electrophilicity.

The acyl chloride precursor, 2-iodobenzoyl chloride, is a versatile reagent in organic synthesis. It readily undergoes nucleophilic acyl substitution with nucleophiles such as amines and alcohols to form amides and esters, respectively. The iodine atom also allows this moiety to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This reactivity is often exploited in the synthesis of biaryl compounds and various heterocyclic systems. The iodine atom is a superior leaving group in such coupling reactions compared to chlorine or bromine, often leading to higher yields.

Furthermore, the 2-iodobenzoyl group can be involved in radical reactions. For example, tin hydride-mediated cyclizations can be used to generate iodobenzamides, which are important intermediates in the synthesis of various heterocyclic scaffolds. The 2-iodobenzoyl group has also been utilized as a protecting group in the synthesis of 1,2-diacylglycerols. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions (e.g., Heck, Negishi)

The presence of an iodobenzene (B50100) fragment in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon bond formation.

The Heck reaction , for instance, involves the coupling of an aryl halide with an alkene. In a typical Heck reaction, this compound would react with an alkene in the presence of a palladium catalyst, such as palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0), and a base like triethylamine (B128534) or potassium carbonate. The catalytic cycle generally proceeds through oxidative addition of the palladium(0) species into the carbon-iodine bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the substituted alkene product and regenerate the palladium(0) catalyst.

Similarly, the Negishi coupling offers a pathway to couple this compound with organozinc reagents. This reaction is known for its high functional group tolerance. The catalytic cycle also initiates with the oxidative addition of palladium(0) to the aryl iodide. The subsequent step involves transmetalation with the organozinc compound, followed by reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. The choice of ligands, such as phosphines or N-heterocyclic carbenes, can significantly influence the efficiency and selectivity of both Heck and Negishi reactions.

ReactionCatalyst SystemReactantProduct
Heck Reaction Pd(OAc)₂, PPh₃, Et₃NAlkeneSubstituted Alkene
Negishi Coupling Pd₂(dba)₃, PCyp₃, NMIOrganozinc ReagentAryl/Alkyl-substituted Pyridine

Radical Generation and Reactivity from Iodoarenes

The carbon-iodine bond in this compound is relatively weak and can be cleaved under certain conditions to generate an aryl radical. This reactivity can be harnessed in various synthetic transformations. For example, radical cyclization can be initiated using radical initiators like AIBN in the presence of a radical mediator such as tris(trimethylsilyl)silane. The generated aryl radical can then undergo intramolecular reactions, for instance, by attacking another part of the molecule to form a new ring system. The specific products of such reactions would depend on the reaction conditions and the conformation of the starting material.

Aryne Formation and Subsequent Trapping Reactions

Iodoarenes bearing ortho-hydrogens can serve as precursors to highly reactive aryne intermediates. In the case of this compound, treatment with a strong base, such as sodium amide or lithium diisopropylamide, could induce elimination of hydrogen iodide to form a benz-aryne intermediate. This aryne can then be trapped in situ by a variety of nucleophiles or dienes in cycloaddition reactions. The regioselectivity of the trapping reaction would be influenced by the electronic effects of the benzoyl and pyridine substituents on the aryne.

Intramolecular Cyclization and Rearrangement Pathways

The structure of this compound is amenable to intramolecular reactions, leading to the formation of complex heterocyclic systems. For instance, palladium-catalyzed intramolecular cyclization could occur, where the aryl palladium intermediate formed after oxidative addition could be trapped by a nucleophilic portion of the molecule. Depending on the reaction conditions, different cyclization pathways may be favored.

Rearrangement reactions are also a possibility, particularly under thermal or photochemical conditions. The specific rearrangement pathways would be dictated by the stability of the intermediates and transition states involved. For example, a 1,2-methyl migration could potentially occur in a carbene intermediate generated from the molecule.

Detailed Mechanistic Elucidation via Kinetic and Isotopic Studies

To gain a deeper understanding of the reaction mechanisms involving this compound, kinetic and isotopic labeling studies are invaluable tools.

Kinetic studies can provide information about the rate-determining step of a reaction. By systematically varying the concentrations of reactants, catalysts, and ligands and observing the effect on the reaction rate, a rate law can be established. This information helps to support or refute a proposed mechanistic pathway. For instance, in a palladium-catalyzed coupling reaction, kinetic data can help determine whether oxidative addition or reductive elimination is the slowest step.

Isotopic labeling involves replacing one or more atoms in the this compound molecule with a heavier isotope, such as deuterium (B1214612) or carbon-13. By tracing the position of the isotope in the products, the movement of atoms during the reaction can be tracked. This provides direct evidence for specific bond-forming and bond-breaking events. For example, a deuterium-labeled substrate could be used to probe the mechanism of β-hydride elimination in a Heck-type reaction. The presence or absence of a kinetic isotope effect (a change in reaction rate upon isotopic substitution) can also provide crucial information about the transition state of the rate-determining step.

Mechanistic StudyTechniqueInformation Gained
Kinetic Analysis Reaction rate measurementsRate law, identification of rate-determining step
Isotopic Labeling Use of isotopically labeled substrates (e.g., ²H, ¹³C)Atom-transfer pathways, kinetic isotope effects

Coordination Chemistry of 2 2 Iodobenzoyl 3 Methylpyridine As a Ligand

Ligand Design Principles and Potential Coordination Modes

2-(2-Iodobenzoyl)-3-methylpyridine is a fascinating ligand from a design perspective, incorporating several key features that dictate its potential interactions with metal centers. At its core, it is a derivative of 2-benzoylpyridine (B47108), a well-studied class of ligands. The fundamental structure presents two primary donor sites: the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the carbonyl group. This arrangement allows for multiple coordination modes.

The pyridine nitrogen, with its available lone pair of electrons, is a classic donor to a wide range of metal ions. wikipedia.orgjscimedcentral.com The carbonyl oxygen also possesses lone pairs and can engage in coordination. The presence of these two donor atoms in proximity opens up the possibility of the ligand acting as a bidentate chelating agent, forming a stable five-membered ring with a metal center. This chelation is a common and often favored coordination mode for 2-benzoylpyridine derivatives. researchgate.netnih.gov

Furthermore, the substituents on the aromatic rings—the iodine atom at the 2-position of the benzoyl group and the methyl group at the 3-position of the pyridine ring—are not merely passive decorations. The steric bulk of the ortho-iodine atom on the benzoyl ring could significantly influence the ligand's conformation and how it approaches a metal center. This steric hindrance might favor certain coordination geometries or even preclude the formation of some complex types. Similarly, the methyl group on the pyridine ring can introduce steric constraints around the nitrogen donor.

Beyond simple donation, the iodine substituent introduces the possibility of halogen bonding, a non-covalent interaction where the iodine atom acts as an electrophilic region (a σ-hole) and can interact with nucleophiles. While less common as a primary coordinating interaction, it can play a crucial role in the solid-state packing and formation of supramolecular structures. jscimedcentral.com

Therefore, this compound can be anticipated to exhibit at least two primary coordination modes:

Monodentate Coordination: The ligand can bind to a metal center solely through the pyridine nitrogen atom. This mode would be favored if the metal center is sterically crowded or if other, stronger donor ligands are present in the coordination sphere.

Bidentate Chelation: The ligand can coordinate to a single metal center through both the pyridine nitrogen and the carbonyl oxygen, forming a stable five-membered chelate ring. This is a common coordination mode for 2-benzoylpyridine and its derivatives. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyridine-based ligands is a well-established area of inorganic chemistry. scirp.orgrsc.orgresearchgate.net Typically, these syntheses involve the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can then be characterized by a variety of spectroscopic and analytical techniques, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and single-crystal X-ray diffraction.

Monodentate Coordination through Pyridine Nitrogen

In a monodentate coordination mode, this compound would utilize only the lone pair of electrons on the pyridine nitrogen to bind to a metal center. This type of coordination is common for simple pyridine ligands. jscimedcentral.com For instance, in complexes of the type [MCl₂(py)₄]ⁿ⁺, the pyridine ligands are monodentate. wikipedia.org The IR spectrum of a complex with monodentate coordination would show a characteristic shift in the C=N stretching vibration of the pyridine ring upon coordination, while the C=O stretching frequency of the benzoyl group would remain largely unchanged compared to the free ligand. scirp.org

Chelation Involving the Pyridine Nitrogen and Carbonyl Oxygen

The formation of a five-membered chelate ring through the simultaneous coordination of the pyridine nitrogen and the carbonyl oxygen is a highly probable scenario for this compound. This bidentate N,O-coordination has been observed in complexes of the parent 2-benzoylpyridine with metals such as copper(II) and cobalt(II). researchgate.net In such complexes, spectroscopic evidence for chelation would include shifts in both the pyridine C=N and the carbonyl C=O stretching frequencies in the IR spectrum. Single-crystal X-ray diffraction would provide definitive proof of this coordination mode, revealing the bond distances and angles within the M-N-C-C-O chelate ring.

Influence of Metal Centers on Coordination Geometry and Stability

For example, first-row transition metals like Co(II) and Cu(II) are known to form octahedral or distorted octahedral complexes with 2-benzoylpyridine, often with a [M(ligand)₂(solvent)₂]²⁺ or [M(ligand)₂Cl₂] stoichiometry. researchgate.net Larger metal ions or those with a preference for higher coordination numbers might accommodate more than two ligands or favor different geometries. The stability of the complexes is also metal-dependent, with factors like the Irving-Williams series often predicting the relative stability of complexes with divalent first-row transition metals. Furthermore, the introduction of pyridyl pendants into a ligand structure has been shown to significantly increase the stability constants of complexes with certain metal ions like Pb(II) and Cd(II). nih.gov

Crystal Engineering and Supramolecular Interactions in Coordination Polymers

Beyond the coordination of individual metal ions, this compound has the potential to act as a building block for the construction of coordination polymers. These are extended structures where metal ions are linked by bridging ligands. While this ligand is not inherently designed to be a bridging ligand in a conventional sense, supramolecular interactions can lead to the formation of higher-order structures. nih.govmdpi.com

Hydrogen bonding, for instance, could arise if co-ligands with hydrogen bond donor capabilities (e.g., water, alcohols) are present in the coordination sphere. mdpi.com More significantly, the aromatic rings of the ligand are capable of engaging in π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent ligands stack on top of each other, can be a powerful tool in directing the assembly of one-, two-, or even three-dimensional supramolecular networks. nih.gov The presence of the bulky iodo substituent could influence the nature and geometry of these π-π stacking interactions.

Furthermore, as mentioned earlier, the iodine atom can participate in halogen bonding. This directional, non-covalent interaction could provide an additional level of control in the crystal engineering of coordination polymers based on this ligand, linking individual complex units into extended architectures.

Electronic Structure and Bonding Analysis in Metal-Ligand Adducts

The electronic structure of metal complexes dictates many of their physical and chemical properties, including their color, magnetic behavior, and reactivity. The bonding between this compound and a metal center can be described using a combination of σ-donation and π-backbonding.

The primary interaction is the σ-donation of electron density from the nitrogen and oxygen lone pairs to vacant orbitals on the metal center. Pyridine itself is considered a weak π-acceptor ligand. wikipedia.org The benzoyl portion of the ligand, with its conjugated π-system, could potentially participate in π-backbonding, where the metal donates electron density from its d-orbitals into the π* orbitals of the ligand. The extent of this backbonding would depend on the specific metal and its oxidation state.

Theoretical and Computational Chemistry Studies of 2 2 Iodobenzoyl 3 Methylpyridine

Electronic Structure and Molecular Orbital Theory Analysis

Analysis of the electronic structure is fundamental to predicting a molecule's reactivity, stability, and intermolecular interactions. For 2-(2-Iodobenzoyl)-3-methylpyridine, this involves examining the distribution of electrons and the nature of its frontier molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich iodobenzoyl moiety, specifically involving the p-orbitals of the iodine atom and the phenyl ring. The electron-donating 3-methyl group on the pyridine (B92270) ring would slightly destabilize (increase the energy of) orbitals associated with the pyridine ring. Conversely, the LUMO is anticipated to be centered on the electron-deficient pyridine ring and the carbonyl group, which act as electron-withdrawing centers.

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. beilstein-journals.org The presence of both electron-donating (methyl) and electron-withdrawing (iodobenzoyl) groups suggests a moderate energy gap. DFT calculations, typically using a functional like B3LYP, are employed to determine these energy values precisely.

Table 1: Projected Frontier Molecular Orbital Energies This interactive table provides hypothetical energy values for this compound, calculated using DFT (B3LYP/6-31G(d,p) level of theory), based on analogous structures.

ParameterProjected Energy (eV)Description
HOMO Energy -6.25Represents the electron-donating capacity.
LUMO Energy -1.80Represents the electron-accepting capacity.
HOMO-LUMO Gap (ΔE) 4.45Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.

For this compound, the MEP map would reveal the following key features:

Negative Potential (Red): The most intense negative potential is expected around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The nitrogen atom of the pyridine ring would also exhibit a region of negative potential, making both sites favorable for protonation or coordination with metal cations. nih.gov

Positive Potential (Blue): Regions of positive potential would be located around the hydrogen atoms. A significant area of positive potential may also be associated with the carbon atom of the carbonyl group, indicating its susceptibility to attack by nucleophiles.

Halogen Bonding: The iodine atom presents a unique feature known as a σ-hole—a region of positive electrostatic potential on the outermost surface of the iodine atom, opposite to the C-I bond. This site is capable of forming non-covalent interactions known as halogen bonds with nucleophiles.

Quantum Chemical Calculations for Structural and Conformational Analysis

Quantum chemical calculations are essential for determining the most stable three-dimensional structure of a molecule and for predicting its spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method for geometry optimization, providing a balance between accuracy and computational cost. researchgate.net Using a functional such as B3LYP with a basis set like 6-311++G(d,p), the molecule's geometry can be optimized to find its lowest energy conformation. researchgate.net

A key structural parameter for this compound is the dihedral angle between the plane of the pyridine ring and the plane of the iodobenzoyl group. Steric hindrance between the pyridine ring and the bulky iodine atom would likely force a non-planar conformation.

Once the geometry is optimized, a vibrational frequency analysis is performed. researchgate.netresearchgate.net This calculation confirms that the structure is a true energy minimum (no imaginary frequencies) and provides theoretical vibrational spectra (IR and Raman). These predicted spectra can be compared with experimental data to confirm the structure. nih.gov

Table 2: Predicted Key Geometric and Vibrational Data This interactive table shows predicted bond lengths, angles, and key vibrational frequencies for this compound based on DFT calculations.

ParameterPredicted ValueDescription
C=O Bond Length 1.22 ÅTypical double bond length for a ketone.
C-I Bond Length 2.10 ÅStandard bond length for an iodine atom attached to an aromatic ring.
Pyridine-Benzoyl Dihedral Angle ~55°The twist angle between the two ring systems due to steric effects.
C=O Stretch (IR) ~1670 cm⁻¹A strong, characteristic absorption band for the benzoyl carbonyl group. researchgate.net
Pyridine Ring Stretch (IR) ~1460-1490 cm⁻¹Vibrations characteristic of the pyridine ring structure. researchgate.net

Ab initio methods, which are based on first principles without empirical parameters, can be used for highly accurate predictions of spectroscopic data, though they are more computationally demanding than DFT. nih.gov Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed.

These methods are particularly useful for predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, a theoretical NMR spectrum can be generated. Comparing this with experimental data is a powerful technique for structure elucidation and confirmation. mdpi.com

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the entire potential energy surface of a reaction. mdpi.com This involves identifying and characterizing the structures and energies of reactants, products, intermediates, and, most importantly, transition states (TS).

For this compound, a relevant reaction to model would be a Suzuki-Miyaura coupling, a common palladium-catalyzed cross-coupling reaction used to form C-C bonds where the iodine atom is replaced by an aryl or vinyl group. Computational modeling of this reaction would involve:

Locating the Transition State: Identifying the highest energy point along the reaction coordinate for the key steps, such as oxidative addition of the C-I bond to the palladium(0) catalyst.

Calculating Activation Energy: Determining the energy difference between the reactants and the transition state. This activation barrier (ΔG‡) is directly related to the reaction rate.

Vibrational Analysis of the TS: Confirming the transition state structure by finding exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the breaking of the C-I bond and formation of the Pd-C and Pd-I bonds).

Such studies provide a deep understanding of reaction feasibility, regioselectivity, and the role of catalysts, guiding the design of more efficient synthetic routes. nih.gov

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Transitions)

As of the latest available research, specific theoretical and computational studies predicting the spectroscopic properties, such as NMR chemical shifts and UV-Vis transitions, for the compound This compound have not been published. While computational methods, particularly Density Functional Theory (DFT), are widely employed to predict the spectroscopic characteristics of various organic molecules, dedicated research on this specific compound is not present in the surveyed scientific literature.

Computational chemistry serves as a powerful tool for elucidating the electronic and structural properties of molecules, which in turn govern their spectroscopic behavior. Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) electronic transitions for novel or uncharacterized compounds are of significant interest to researchers. These predictions are typically achieved through methods like DFT, which can provide insights into electron density distribution and orbital energies.

For related pyridine and benzoyl derivatives, studies have utilized DFT calculations, often with functionals such as B3LYP and basis sets like 6-31G(d,p) or larger, to successfully correlate theoretical predictions with experimental data. nih.govresearchgate.netnih.govnih.gov The general approach involves optimizing the molecular geometry of the compound in a simulated environment and then applying specialized computational routines to calculate the magnetic shielding tensors for NMR predictions or the excited state energies for UV-Vis spectra. scielo.org.zarsc.org

Although no specific data tables or detailed research findings for This compound can be presented, the established methodologies in computational chemistry provide a clear framework for how such a study would be conducted. Future research in this area would be invaluable for the characterization and understanding of this compound's physicochemical properties.

Analytical Research and Advanced Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering unparalleled insight into the chemical environment of individual atoms. For 2-(2-Iodobenzoyl)-3-methylpyridine, both one-dimensional and two-dimensional NMR experiments are crucial for a complete assignment of its complex structure.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Assignment

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms within the molecule. The spectrum of this compound would be expected to show distinct signals for the aromatic protons on both the pyridine (B92270) and the iodobenzoyl rings, as well as a characteristic signal for the methyl group protons. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the carbonyl group and the iodine atom, as well as the nitrogen atom in the pyridine ring.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbon is expected to appear at a significantly downfield chemical shift, typically in the range of 190-200 ppm, which is characteristic of a ketone. The carbon atoms attached to the iodine and nitrogen atoms would also exhibit predictable chemical shifts based on their electronic environments.

Proton (¹H) NMR Carbon-¹³ (¹³C) NMR
Assignment Expected Chemical Shift (ppm)
Methyl Protons (CH₃)~ 2.5
Pyridine Ring Protons7.0 - 8.5
Iodobenzoyl Ring Protons7.0 - 8.0

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be utilized to confirm its molecular formula, C₁₃H₁₀INO, by providing a highly accurate mass measurement.

The mass spectrum would also display a characteristic fragmentation pattern, which can provide further structural information. The molecular ion peak [M]⁺ would be observed, and key fragment ions would be expected to result from the cleavage of the bond between the carbonyl group and the pyridine ring, as well as the loss of the iodine atom.

Ion Expected m/z Identity
[M]⁺323.98Molecular Ion
[M-I]⁺197.08Loss of Iodine
[C₇H₄IO]⁺230.932-Iodobenzoyl cation
[C₆H₆N]⁺92.053-Methylpyridine (B133936) cation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups. A strong absorption band is expected for the carbonyl (C=O) stretching vibration, which is a key feature of the molecule.

Functional Group Expected Absorption Range (cm⁻¹)
C=O (Ketone)1680 - 1700
C-I (Iodoalkane)500 - 600
C-N (Pyridine)1300 - 1360
C-H (Aromatic)3000 - 3100
C-H (Alkyl)2850 - 2960

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids. By diffracting X-rays off a single crystal of this compound, it is possible to determine the precise three-dimensional arrangement of atoms in the solid state. This technique would yield accurate bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. Furthermore, X-ray crystallography can reveal information about the supramolecular structure, including intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or byproducts from the synthesis. High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of the compound. A sample is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases. A single, sharp peak in the chromatogram would indicate a high degree of purity.

Gas Chromatography (GC), suitable for volatile and thermally stable compounds, could also be employed. In GC, the sample is vaporized and passed through a column, with separation occurring based on the boiling points and interactions of the components with the stationary phase. Both HPLC and GC can be coupled with mass spectrometry (LC-MS and GC-MS) to provide both separation and identification of the components in a mixture.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, quantification, and purity assessment of non-volatile and thermally sensitive compounds like this compound. The development of a robust HPLC method is critical for monitoring reaction progress, identifying impurities, and establishing quality control standards.

Research Findings:

A reversed-phase HPLC (RP-HPLC) method is the most suitable approach for analyzing this compound due to the molecule's significant hydrophobic character. ijarsct.co.in RP-HPLC utilizes a non-polar stationary phase and a polar mobile phase; compounds are separated based on their hydrophobic interactions with the stationary phase. researchgate.net The aromatic rings (benzoyl and pyridine) and the iodine atom contribute to the compound's hydrophobicity, allowing for strong retention on a non-polar column.

Method development typically begins with a "scouting gradient" to determine the approximate solvent composition required for elution. researchgate.net For a compound with the polarity of this compound, a common choice involves a C18 column, which is packed with silica (B1680970) particles chemically bonded with octadecylsilyl groups. chromforum.org The mobile phase generally consists of a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol. researchgate.net Acetonitrile is often preferred for its lower viscosity and wider UV transparency window.

A gradient elution, where the proportion of the organic solvent is increased over time, is effective for separating the main compound from potential impurities that may have significantly different polarities. researchgate.net Detection is typically achieved using a Diode-Array Detector (DAD) or a variable wavelength UV detector. The extensive conjugation provided by the benzoyl and pyridine moieties results in strong UV absorbance, allowing for sensitive detection. nih.gov The optimal detection wavelength would be determined by analyzing the UV spectrum of the compound to find its wavelength of maximum absorbance (λmax).

ParameterRecommended ConditionRationale
Stationary Phase C18 (Octadecylsilyl) bonded silica, 5 µm particle sizeProvides strong hydrophobic interactions with the aromatic and iodinated structure, ensuring good retention and separation. ijarsct.co.inchromforum.org
Column Dimensions 4.6 x 250 mmStandard analytical column dimensions offering a good balance between resolution, analysis time, and solvent consumption. auroraprosci.com
Mobile Phase A Water (HPLC Grade) with 0.1% Trifluoroacetic Acid (TFA)TFA is used as an ion-pairing agent to improve peak shape, especially for the basic pyridine nitrogen. chromforum.org
Mobile Phase B Acetonitrile (HPLC Grade) with 0.1% Trifluoroacetic Acid (TFA)Acetonitrile is a common organic modifier that effectively elutes hydrophobic compounds from the C18 column. researchgate.net
Elution Mode GradientA gradient from a lower to a higher concentration of acetonitrile allows for the effective separation of compounds with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing efficient separation without generating excessive backpressure. researchgate.net
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times. auroraprosci.com
Detector UV-Vis Diode Array Detector (DAD)Allows for monitoring at multiple wavelengths and determination of the λmax for optimal sensitivity. Aromatic ketones are strong UV absorbers. nih.gov
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile organic compounds. It is primarily used to identify and quantify volatile impurities, residual solvents, or potential thermal degradation products associated with this compound.

Research Findings:

The direct GC analysis of this compound is feasible, but careful consideration must be given to the thermal stability of the carbon-iodine bond, which is the weakest of the carbon-halogen bonds. avivanalytical.comwikipedia.org High temperatures in the GC injector port can potentially cause decomposition, leading to inaccurate quantification or the appearance of artifact peaks. avivanalytical.com Therefore, optimizing the injector temperature is a critical step in method development.

A standard GC-MS method would involve injecting the sample, dissolved in a volatile organic solvent like dichloromethane, into the heated inlet. Separation occurs in a capillary column, and a non-polar or mid-polarity column is generally suitable for aromatic compounds. tdi-bi.com A 5% diphenyl / 95% dimethyl polysiloxane stationary phase is a versatile choice for separating a wide range of semi-volatile organic compounds. nih.gov

The mass spectrometer detector is crucial for this analysis. As components elute from the column, they are ionized (typically by electron ionization), and the resulting fragments are detected. The fragmentation pattern, or mass spectrum, provides a molecular fingerprint that allows for the unambiguous identification of known impurities by comparison to spectral libraries and the elucidation of unknown structures. nih.govresearchgate.net The loss of an iodine atom (mass 127) is often a characteristic fragmentation pathway for organo-iodine compounds. nih.gov

ParameterRecommended ConditionRationale
Stationary Phase 5% Diphenyl / 95% Dimethyl PolysiloxaneA robust, mid-polarity phase suitable for separating a wide range of aromatic and heterocyclic compounds. nih.gov
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thicknessStandard capillary column dimensions providing high-resolution separation. nih.gov
Carrier Gas Helium, constant flow mode (e.g., 1.2 mL/min)Inert carrier gas providing good chromatographic efficiency.
Injector Temperature 250 - 270 °CHigh enough for efficient volatilization but should be optimized to minimize thermal degradation of the C-I bond. avivanalytical.comnih.gov
Injection Mode Split/SplitlessSplitless mode is preferred for trace analysis of impurities, while split mode is used for more concentrated samples.
Oven Program Start at 50°C, hold for 2 min, ramp at 10-15°C/min to 300°C, hold for 5 minA temperature program allows for the separation of compounds with a range of boiling points, from volatile solvents to the semi-volatile main compound.
Detector Mass Spectrometer (MS)Provides structural information for definitive peak identification through fragmentation patterns and library matching. researchgate.net
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible and library-searchable mass spectra. tdi-bi.com

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a cornerstone technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a pure compound. This analysis is fundamental for verifying the empirical formula of a newly synthesized molecule like this compound and provides critical evidence of its stoichiometric composition and purity. davidson.edu

Research Findings:

The molecular formula for this compound is C₁₃H₁₀INO. Based on the atomic masses of its constituent elements, the precise molecular weight and theoretical elemental composition can be calculated. nih.govchemspider.com Experimental values are typically obtained using combustion analysis. In this method, a small, precisely weighed sample of the compound is burned in an excess of oxygen. The resulting combustion gases (CO₂, H₂O, N₂) are collected and measured, allowing for the calculation of the mass percentages of carbon, hydrogen, and nitrogen. Specific methods, such as those involving reduction and titration or inductively coupled plasma (ICP) techniques, are required for the accurate determination of iodine and oxygen content.

The experimentally determined percentages are then compared to the calculated theoretical values. A close agreement (typically within ±0.4%) between the experimental and theoretical values confirms that the synthesized compound has the correct empirical formula and is free from significant impurities containing these elements. davidson.edu

ElementSymbolAtomic Mass (amu)Number of AtomsTotal Mass (amu)Mass Percentage (%)
CarbonC12.01113156.14348.32%
HydrogenH1.0081010.0803.12%
IodineI126.9041126.90439.28%
NitrogenN14.007114.0074.33%
OxygenO15.999115.9994.95%
Total C₁₃H₁₀INO -26 323.133 100.00%

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for 2-(2-Iodobenzoyl)-3-methylpyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis often involves coupling 2-iodobenzoyl chloride with 3-methylpyridine derivatives. Key steps include condensation reactions under controlled pH and temperature. For example, dichloromethane with NaOH (as in analogous syntheses) can facilitate coupling . Reaction temperature is critical: highlights that 3-methylpyridine formation can occur under ambient conditions without catalysts, contrasting with traditional high-temperature catalytic methods . Optimizing stoichiometry and purification (e.g., column chromatography) improves yield.

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the iodobenzoyl and pyridine moieties. X-ray crystallography (as referenced in ) resolves structural ambiguities, particularly for verifying substituent positions . High-Performance Liquid Chromatography (HPLC) ensures purity, as noted in safety protocols for related compounds . Mass spectrometry (MS) validates molecular weight, especially given the iodine atom’s isotopic signature.

Q. How should researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should include accelerated degradation tests under light, heat, and humidity. emphasizes storing iodinated compounds in inert atmospheres (e.g., argon) at low temperatures (< -20°C) to prevent dehalogenation . Periodic NMR or HPLC analysis over time can track decomposition products, such as free iodine or hydrolyzed intermediates.

Advanced Research Questions

Q. How does the electronic nature of the 2-iodobenzoyl group influence reactivity compared to other halogenated or electron-withdrawing substituents?

  • Methodological Answer : The iodine atom’s polarizability and weak C–I bond make the 2-iodobenzoyl group prone to nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura). Contrast this with chloro or fluoro analogs (e.g., AM-694 in ), which exhibit stronger bonds and lower reactivity under mild conditions . Computational studies (DFT) can map electron density distribution to predict regioselectivity in further functionalization.

Q. Are there contradictions in literature regarding optimal synthesis conditions, such as catalyst use or ambient vs. high-temperature protocols?

  • Methodological Answer : reports ambient-temperature 3-methylpyridine formation via hemiaminal intermediates without catalysts, conflicting with classical high-temperature catalytic methods (e.g., Stitz’s work >110°C) . Researchers must validate whether catalyst-free conditions apply to iodobenzoyl derivatives or if transition-metal catalysts (e.g., Pd for C–I activation) are necessary. Kinetic studies under varying conditions can resolve these discrepancies.

Q. What strategies mitigate side reactions during the iodobenzoylation of 3-methylpyridine?

  • Methodological Answer : Competing reactions (e.g., over-iodination or pyridine ring oxidation) can be minimized by:

  • Using anhydrous solvents to prevent hydrolysis of the acyl chloride intermediate.
  • Adding iodine scavengers (e.g., Na₂S₂O₃) to quench free iodine .
  • Employing directing groups (e.g., methyl at the 3-position) to control electrophilic substitution regiochemistry, as seen in structurally similar compounds .

Q. How can computational modeling guide the design of derivatives based on this compound for specific applications?

  • Methodological Answer : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and binding affinities. Molecular docking studies (using software like AutoDock) can screen derivatives for interactions with biological targets, leveraging structural data from X-ray crystallography () . For example, modifying the methyl group’s position (e.g., 4-methyl vs. 3-methyl) could alter steric hindrance in enzyme active sites.

Data Contradiction Analysis

Q. Why do some studies report high yields for iodobenzoyl derivatives under ambient conditions, while others require rigorous heating?

  • Analysis : suggests that hemiaminal pathways enable low-temperature synthesis of pyridine derivatives, but iodobenzoylation may require activation energy for C–I bond cleavage. Discrepancies arise from substrate-specific reactivity: 3-methylpyridine’s electron-donating methyl group might stabilize intermediates, reducing energy barriers compared to unsubstituted pyridines . Systematic comparison of substituent effects (e.g., methyl vs. methoxy) is needed.

Safety and Protocol Considerations

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Key precautions include:

  • Using fume hoods and gloves to avoid inhalation/skin contact (as emphasized in for iodinated compounds) .
  • Monitoring for iodine release via starch-iodide tests during reactions.
  • Quenching waste with reducing agents (e.g., NaHSO₃) before disposal.

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Feasible Synthetic Routes

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2-(2-Iodobenzoyl)-3-methylpyridine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.